2-Fluoro-1-phenylethanol

描述

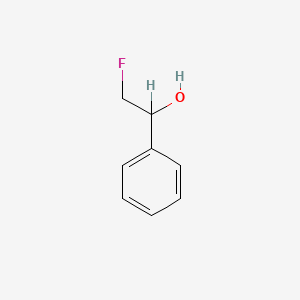

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFPSAANUWIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963318 | |

| Record name | 2-Fluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-94-2 | |

| Record name | α-(Fluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-fluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Fluoro 1 Phenylethanol and Its Enantiomers

Chemo-Catalytic Methodologies for 2-Fluoro-1-phenylethanol Synthesis

Enantioselective Nucleophilic Fluorination Approaches

A prominent strategy for accessing enantiomerically enriched this compound is through the kinetic resolution of racemic styrene (B11656) oxide. This method relies on the enantioselective ring-opening of the epoxide with a fluoride (B91410) source, catalyzed by a chiral catalyst system. One of the reacting enantiomers is converted to the corresponding β-fluoroalcohol at a faster rate, leaving the unreacted epoxide enantiomerically enriched.

A notable example of this approach utilizes a cooperative dual-catalyst system. This system employs a chiral amine and a chiral Lewis acid to facilitate the enantioselective fluorination of terminal epoxides. The use of benzoyl fluoride as a soluble and latent source of fluoride anion allows for mild reaction conditions and high selectivity. For the kinetic resolution of racemic terminal epoxides, this cocatalytic protocol has been shown to achieve high selectivity factors (krel), indicating a significant difference in the reaction rates of the two epoxide enantiomers.

Detailed research findings have demonstrated the efficacy of this method. For instance, the treatment of racemic epoxides with a specific combination of a chiral amine and a chiral (salen)Co complex as catalysts can lead to the formation of enantioenriched fluorohydrins. The choice of catalyst and reaction conditions plays a crucial role in the yield and enantiomeric excess (ee) of the product.

Table 1: Kinetic Resolution of Racemic Epoxides via Fluoride Ring-Opening Data extracted from studies on enantioselective fluorination of epoxides.

| Entry | Chiral Amine Catalyst | Chiral Lewis Acid Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Quinuclidine | (R,R)-(salen)Co(II) | THF | 24 | 45 | 85 |

| 2 | (-)-Sparteine | (R,R)-(salen)Co(III)OAc | Toluene | 36 | 42 | 90 |

| 3 | (DHQD)2PHAL | (S,S)-(salen)Cr(III)Cl | CH2Cl2 | 24 | 50 | 92 |

The direct and stereoselective formation of a C-F bond catalyzed by chiral transition metals represents a significant challenge in synthetic chemistry. This is largely due to the high electronegativity of fluorine and the strength of the metal-fluorine bond, which can complicate catalytic turnover. However, advances in catalysis have begun to address these challenges, making the incorporation of fluorine into complex molecules more feasible.

While a direct application of chiral transition metal catalysis for the stereoselective C-F bond formation to produce this compound from a non-fluorinated precursor in a single step is not extensively documented, the general principles of this approach are well-established. Such a strategy would likely involve the reaction of a nucleophilic precursor with an electrophilic fluorine source, mediated by a chiral transition metal complex. The chiral ligands coordinated to the metal center would control the stereochemical outcome of the fluorination reaction.

Potential transition metals for this purpose could include palladium, copper, or iridium, which have been employed in various asymmetric fluorination reactions. The development of new ligand systems and a deeper understanding of the reaction mechanisms are crucial for the successful application of this methodology to the synthesis of chiral β-fluoroalcohols like this compound.

Asymmetric Reduction of α-Fluoro Ketone Precursors

An alternative and widely employed strategy for the synthesis of chiral this compound involves the asymmetric reduction of the corresponding α-fluoro ketone, 2-fluoroacetophenone (B1329501). This approach allows for the direct installation of the desired stereocenter at the carbinol position.

When the α-fluoro ketone precursor contains an additional stereocenter, the reduction of the carbonyl group can be controlled to favor the formation of one diastereomer over the other. While 2-fluoroacetophenone itself is prochiral and thus leads to enantiomers upon reduction, diastereoselective reduction strategies become relevant for more complex substrates.

For the synthesis of β-fluoro alcohols, these strategies often rely on substrate control, where the existing stereocenter directs the approach of the reducing agent to one face of the carbonyl group. Reagent-controlled diastereoselective reductions, employing chiral reducing agents, can also be used to override the directing effect of the substrate's stereocenter, providing access to the less favored diastereomer. Although not directly applicable to the asymmetric synthesis of this compound from 2-fluoroacetophenone, these principles are fundamental in the synthesis of more complex fluorinated molecules with multiple stereocenters.

The enantioselective reduction of prochiral ketones using chiral borane (B79455) reagents is a powerful and well-established method for the synthesis of optically active secondary alcohols. A prominent class of reagents for this transformation are oxazaborolidine catalysts, often referred to as CBS catalysts, which are generated in situ from a chiral amino alcohol and borane.

This method has been successfully applied to the reduction of a variety of ketones, including α-haloketones. The reduction of 2-fluoroacetophenone using a chiral oxazaborolidine catalyst and borane affords this compound with high enantioselectivity. The stereochemical outcome of the reduction is predictable based on the stereochemistry of the chiral amino alcohol used to generate the catalyst. The reaction is typically fast and proceeds under mild conditions, making it a practical and efficient method for the synthesis of enantiomerically pure this compound.

Table 2: Enantioselective Reduction of 2-Fluoroacetophenone utilizing Chiral Borane Reagents Data compiled from studies on asymmetric ketone reduction.

| Entry | Chiral Catalyst (mol%) | Borane Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (R)-CBS (10) | BH3·SMe2 | THF | -20 | 95 | 96 |

| 2 | (S)-CBS (5) | BH3·THF | Toluene | 0 | 92 | 98 |

| 3 | (R)-Me-CBS (10) | Catecholborane | CH2Cl2 | -30 | 90 | 97 |

Nucleophilic Aromatic Substitution with 1-Aryl-2-fluoroethanols as Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is distinct from SN1 and SN2 mechanisms and typically requires an electron-deficient aromatic system. chemistrysteps.com The mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

For the SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (commonly a halide). chemistrysteps.commasterorganicchemistry.com Alcohols, and more potently their corresponding alkoxides, can serve as nucleophiles in this reaction. In the context of 1-Aryl-2-fluoroethanols, the alcohol moiety can act as the nucleophile. The reaction would involve the deprotonation of the alcohol to form a more reactive alkoxide, which then attacks the electron-poor aromatic ring, displacing the leaving group and forming an aryl ether.

The general mechanism involves two main steps:

Addition: The nucleophile (alkoxide of the fluoroalcohol) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. youtube.com The presence of electron-withdrawing groups is crucial for stabilizing this intermediate through resonance. chemistrysteps.com

Elimination: The aromaticity is restored by the elimination of the leaving group, resulting in the final substituted product. youtube.com

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Development of High Enantiomeric Excess Synthetic Pathways for this compound

Achieving high enantiomeric excess (ee) is critical for the application of chiral molecules in fields like pharmaceuticals. For this compound, a primary strategy for enantioselective synthesis is the asymmetric reduction of its corresponding prochiral ketone, 2-fluoroacetophenone.

Two main approaches have been developed for this type of transformation:

Catalytic Asymmetric Hydrogenation: This method employs chiral metal complexes, such as those based on ruthenium, rhodium, or iridium, in conjunction with chiral ligands. The Noyori-type asymmetric transfer hydrogenation is a well-established example, where a chiral ruthenium complex, often with a chiral amine and a hydrogen source like formic acid or isopropanol (B130326), facilitates the highly enantioselective reduction of the ketone to the corresponding alcohol. This approach has been successfully used for the synthesis of 2-amino-1-phenylethanol (B123470) derivatives, achieving ee values of up to 98%. researchgate.net

Organocatalysis: Chiral organic molecules can also catalyze enantioselective reductions. For instance, oxazaborolidine-catalyzed borane reductions (Corey-Bakshi-Shibata reduction) can convert ketones to chiral alcohols with high enantioselectivity, with reported ee values in the 93-97% range for similar chloro-alcohols. researchgate.net Another organocatalytic strategy involves the asymmetric fluorination of α-chloroaldehydes, which proceeds through a kinetic resolution mechanism to yield α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org

These methods provide robust chemical routes to access enantiomerically enriched (R)- or (S)-2-Fluoro-1-phenylethanol, depending on the chirality of the catalyst used.

Biocatalytic and Biotransformation Approaches for this compound and Related Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly used for producing chiral fluoroalcohols due to their high stereoselectivity and mild reaction conditions. fao.org

Enzymatic Reduction of Fluorinated Carbonyl Compounds to Chiral Fluoroalcohols

The enzymatic synthesis of chiral fluoroalcohols is most commonly achieved through the asymmetric reduction of a corresponding fluorinated ketone. Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones to secondary alcohols with high enantioselectivity. rsc.org

These enzymes utilize a hydride transfer from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl carbon of the substrate. rsc.org The stereochemical outcome of the reaction is determined by the specific enzyme used, as different ADHs can selectively produce either the (R)- or (S)-enantiomer of the alcohol. This selectivity has been exploited to produce a variety of chiral fluorinated alcohols from prochiral substrates with high conversion and enantiomeric excess. nih.gov

Role of Isolated Enzymes and Cofactor Recycling Systems in Fluoroalcohol Production

While isolated enzymes offer high purity and specificity, a major challenge in their industrial application is the high cost of the required nicotinamide cofactors (NADH/NADPH). rsc.orgrsc.org As the cofactor is consumed in stoichiometric amounts during the reduction, an efficient in situ regeneration system is essential for economic viability. nih.gov

Several cofactor recycling systems have been developed:

Enzyme-Coupled Systems: This is the most common approach, where a second enzyme and a cheap sacrificial substrate are used to regenerate the cofactor. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, which simultaneously reduces NADP+ to NADPH. uni-freiburg.de This creates a catalytic cycle where a small amount of cofactor can be used for many reductions.

Substrate-Coupled Systems: In this approach, a sacrificial alcohol, such as isopropanol, is added to the reaction mixture in excess. The same alcohol dehydrogenase that reduces the target ketone also oxidizes the sacrificial alcohol (e.g., isopropanol to acetone), thereby regenerating the consumed cofactor. researchgate.net

These regeneration strategies are crucial for making the use of isolated ADHs in fluoroalcohol production both scalable and cost-effective. researcher.life

| Cofactor Regeneration Method | Description | Example Components |

| Enzyme-Coupled | A second enzyme and a sacrificial substrate are used to regenerate the cofactor. | ADH, Glucose Dehydrogenase (GDH), Glucose, NADP+ |

| Substrate-Coupled | A sacrificial alcohol is oxidized by the same ADH to regenerate the cofactor. | ADH, Isopropanol, NADP+ |

Microbial Asymmetric Synthesis and Bioreduction Systems for Phenylethanol Derivatives

An alternative to using isolated enzymes is to employ whole microbial cells (e.g., bacteria, yeast) as biocatalysts. researchgate.neteurekaselect.com Whole-cell systems contain the necessary enzymes (like ADHs) and have their own internal machinery for cofactor regeneration, which eliminates the need to add external enzymes or expensive cofactors. rsc.org This approach simplifies the process and can reduce costs significantly.

Numerous microorganisms have been identified and utilized for the asymmetric reduction of acetophenone (B1666503) and its derivatives to produce chiral 1-phenylethanol (B42297).

The bacterium Bacillus thuringiensis has demonstrated the ability to reduce acetophenone to (R)-1-phenylethanol with over 99% conversion and 99% enantiomeric excess. eurekaselect.com

Yeast isolates, such as Candida tropicalis, are also effective for the enantioselective reduction of acetophenone derivatives. eurekaselect.com

Plant-based biocatalysts, such as acetone (B3395972) powders from Ispir beans (Phaseolus vulgaris), have been used to produce (S)-1-phenylethanol from acetophenone with >99% ee. researchgate.net

These established bioreduction systems for phenylethanol derivatives are directly applicable to the synthesis of fluorinated analogues like this compound from 2-fluoroacetophenone.

| Microbial System | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| Bacillus thuringiensis | Acetophenone | (R)-1-Phenylethanol | >99% | 99% |

| Ispir Bean (Phaseolus vulgaris) | Acetophenone | (S)-1-Phenylethanol | 40% (at optimum) | >99% |

Metabolic Engineering Strategies for Enhanced Biotechnological Production of Fluoroalcohols

To further improve the efficiency of whole-cell biocatalysis, metabolic engineering strategies can be employed. nih.gov This involves the targeted modification of a microorganism's genetic and regulatory processes to enhance its ability to produce a specific chemical. mdpi.comnih.gov For fluoroalcohol production, this can involve several approaches:

Pathway Construction: Heterologous genes encoding for highly active and stereoselective alcohol dehydrogenases can be introduced into a robust host organism like Escherichia coli. mdpi.com This allows for the creation of a tailored "cell factory" specifically designed for the target reaction.

Enhancing Cofactor Supply: The intracellular availability of NADPH or NADH can be increased by overexpressing genes involved in their synthesis pathways, such as those in the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Flux Optimization: Competing metabolic pathways that consume the substrate or cofactor can be downregulated or knocked out to direct more cellular resources towards the desired fluoroalcohol production. nih.govresearchgate.net

By combining synthetic biology tools with metabolic engineering, microbial strains can be systematically optimized to achieve higher titers, yields, and productivity, making the biotechnological production of chiral fluoroalcohols a more viable industrial process. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Conformational Analysis of 2 Fluoro 1 Phenylethanol

Chiroptical and Enantiomeric Purity Assessment Techniques

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile chiral compounds like 2-Fluoro-1-phenylethanol, enabling the determination of enantiomeric excess (ee). The principle of this method relies on the use of a chiral stationary phase (CSP) within the GC column. These CSPs are typically composed of derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.cz

When a racemic mixture of this compound passes through the column, the enantiomers form transient diastereomeric complexes with the chiral stationary phase. Due to stereochemical differences, these complexes have slightly different association energies, leading to different retention times for the (R)- and (S)-enantiomers. The enantiomer that forms the more stable complex will be retained longer in the column.

By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be calculated using the formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| × 100. While specific application notes for this compound are not prevalent, methodologies developed for the closely related compound 1-phenylethanol (B42297) are directly applicable. For instance, columns with specialized stationary phases have been shown to effectively resolve the enantiomers of 1-phenylethanol and similar aromatic alcohols. gcms.cz

| Column Type | Stationary Phase Principle | Application Example | Reference |

|---|---|---|---|

| Rt-βDEXsa | Derivatized beta-cyclodextrin | Provides baseline chiral resolution for 1-phenylethanol. | gcms.cz |

| Chirasil-DEX CB | Permethylated beta-cyclodextrin | Used for determining the ee value of aromatic ethanol (B145695) derivatives. | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis. While enantiomers are indistinguishable in a standard NMR spectrum due to being isochronous, their signals can be resolved by converting them into diastereomers. libretexts.org This is typically achieved by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent, such as a chiral acid, to form a mixture of diastereomeric esters. nih.govnih.gov

For this compound, reaction with a chiral acid like (R)-(-)-acetoxyphenylacetic acid would produce two diastereomeric esters: (R)-2-fluoro-1-phenylethyl (R)-acetoxyphenylacetate and (S)-2-fluoro-1-phenylethyl (R)-acetoxyphenylacetate. These diastereomers have distinct spatial arrangements and, therefore, their corresponding protons will experience different magnetic environments, resulting in separate signals in the ¹H NMR spectrum. nih.gov In studies with the parent compound 1-phenylethanol, the methyl protons of the two diastereomers were observed as two distinct doublets, allowing for direct quantification of their ratio and thus the calculation of the original alcohol's enantiomeric excess. nih.gov

Furthermore, given the presence of a fluorine atom, ¹⁹F NMR offers a powerful alternative for enantiomeric analysis. rsc.org Using chiral liquid crystals (CLCs) or other chiral solvating agents can induce a differential chemical shift (Δδ) between the fluorine signals of the two enantiomers, a phenomenon known as enantiodiscrimination. rsc.org This approach avoids chemical modification of the analyte and can be highly sensitive for determining enantiomeric purity. rsc.org

| Diastereomer | ¹H NMR Signal (Methyl Protons) | Significance | Reference |

|---|---|---|---|

| (R,R)-1-phenylethyl acetoxyphenylacetate | Doublet at ~1.5–1.6 ppm | Different chemical shifts allow for the integration of signals to determine the enantiomeric ratio of the original alcohol. | nih.gov |

| (S,R)-1-phenylethyl acetoxyphenylacetate | Doublet at ~1.4–1.5 ppm |

Vibrational and Electronic Spectroscopy for Structural Elucidation

Dispersed fluorescence spectroscopy, often used in conjunction with techniques like resonant two-photon ionization (R2PI), is a high-resolution method for probing the conformational landscape of molecules in the gas phase. nih.gov For a flexible molecule like this compound, rotation around the Cα-Cβ and C-O bonds gives rise to multiple stable rotational isomers (rotamers or conformers). These conformers are stabilized by weak intramolecular interactions, such as hydrogen bonds between the hydroxyl group and the fluorine atom or the phenyl ring's π-system.

Each conformer has a unique geometry and, consequently, a distinct set of vibrational and electronic energy levels. In an R2PI experiment, a tunable laser excites a specific conformer from its ground electronic state to an excited state. A second photon then ionizes the molecule for detection. By scanning the laser frequency, an excitation spectrum is obtained where different peaks correspond to the electronic origins of different conformers.

Dispersed fluorescence spectroscopy provides further detail by analyzing the emission from a selected, conformer-specific excited state. The resulting fluorescence spectrum reveals the vibrational energy levels of the ground electronic state for that specific conformer. This allows for the unambiguous assignment of observed spectral features to individual rotamers and provides detailed insight into their structure and the forces that govern the molecule's preferred shapes. nih.gov Studies on analogous 1-(fluorophenyl)ethanols have shown that the presence of a fluorine atom complicates the spectra, leading to multiple low-frequency progressions that can be interpreted with the aid of theoretical calculations to map the conformational landscape. nih.gov

Infrared ion spectroscopy techniques, such as Infrared Multiphoton Photodissociation (IRMPD) and Ionization-Loss Stimulated Raman Spectroscopy (ILSRS), are powerful methods for characterizing the structure of mass-selected ions in the gas phase, making them ideal for studying the conformers of protonated this compound.

In IRMPD, ions are trapped in a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of a specific conformer, the ion absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. core.ac.uk By monitoring the fragmentation yield as a function of the IR wavelength, a vibrational spectrum of the ion is recorded. Different conformers of protonated this compound would exhibit distinct intramolecular hydrogen bonding, resulting in different O-H stretching frequencies. These differences can be resolved in the IRMPD spectrum, allowing for the identification of coexisting conformers and an understanding of their relative stabilities.

ILSRS is a complementary technique that probes Raman-active vibrations. It provides information about the molecular framework and low-frequency modes that are often weak or inactive in IR absorption. Together, these methods provide a comprehensive vibrational fingerprint of each conformer, which can be compared with theoretical calculations (e.g., Density Functional Theory) to achieve definitive structural assignments and map the potential energy surface of the molecule.

Chromatographic and Mass Spectrometric Techniques for Compound Isolation and Verification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and verification of this compound. In a typical analysis, GC is used to separate the compound from a complex mixture, such as the crude product of a chemical synthesis. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M⁺) and its fragmentation pattern provide a unique fingerprint for structural confirmation. For this compound (C₈H₉FO), the molecular weight is 140.16 g/mol , and its molecular ion peak would appear at a mass-to-charge ratio (m/z) of 140. chemsynthesis.com

The fragmentation pattern is highly predictable and provides structural verification. Key fragmentation pathways for phenylethanol-type structures include benzylic cleavage. scribd.com Expected fragments for this compound would include:

m/z 107: Loss of the fluoromethyl radical (•CH₂F), resulting in the [C₆H₅CHO]⁺ ion.

m/z 91: Formation of the tropylium (B1234903) ion [C₇H₇]⁺, a common fragment for compounds with a benzyl (B1604629) group.

m/z 77: The phenyl cation [C₆H₅]⁺, resulting from the loss of the entire side chain.

These chromatographic and mass spectrometric data, when combined, provide definitive evidence for the presence and structural integrity of this compound in a sample. researchgate.netnih.gov

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 140 | [C₈H₉FO]⁺ | Molecular Ion |

| 122 | [C₈H₈F]⁺ | H₂O (from rearrangement) |

| 107 | [C₇H₇O]⁺ | •CH₂F |

| 91 | [C₇H₇]⁺ | •CHFOH |

| 77 | [C₆H₅]⁺ | •C₂H₄FO |

Computational and Theoretical Investigations of 2 Fluoro 1 Phenylethanol

Quantum Chemical Calculations for Conformational Analysis

Conformational analysis is fundamental to understanding the structure-property relationships of a molecule. For 2-Fluoro-1-phenylethanol, quantum chemical calculations are employed to determine the most stable three-dimensional arrangements of its atoms and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are cornerstone methods for studying the molecular geometry and stability of organic compounds. For molecules analogous to this compound, such as 2-phenylethanol (B73330), these calculations have shown that the molecule predominantly exists in non-planar gauche conformations. The application of these methods to this compound would involve optimizing the geometry of various possible conformers to locate energy minima on the potential energy surface.

Table 1: Representative Theoretical Methods for Conformational Analysis

| Method | Basis Set | Key Application |

|---|---|---|

| Hartree-Fock (HF) | 3-21G, cc-pVDZ | Initial geometry optimization. |

| DFT (B3LYP) | 6-311+G(d,p), aug-cc-pVTZ | Calculation of stable conformers and relative energies. |

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds, particularly the Cα-Cβ and C-O bonds. A torsional potential energy surface (PES) maps the energy of the molecule as a function of one or more dihedral angles. By calculating the energy at systematic increments of rotation, a detailed profile of the conformational landscape can be generated.

This analysis reveals the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to interconversion. For similar molecules, these scans are performed using methods like DFT or MP2. The resulting PES for this compound would elucidate the relative energies of its gauche and trans conformers, providing insight into their population distribution at a given temperature and the dynamics of their interconversion.

Simulation of Spectroscopic Signatures for Vibrational and Electronic Transitions

Computational methods are invaluable for interpreting experimental spectra. By simulating spectroscopic signatures, theoretical peaks can be matched to experimental ones, allowing for a detailed assignment of vibrational modes and electronic transitions.

For related compounds like 2-phenylethanol, vibrational frequencies have been computed at the B3LYP level of theory to provide tentative assignments for the normal modes observed in infrared (IR) and Raman spectra. A similar approach for this compound would involve performing a frequency calculation on the optimized geometry of its most stable conformer(s). This calculation yields a set of harmonic frequencies and their corresponding IR intensities and Raman activities, which can be compared directly with experimental data. Such simulations are critical for understanding how the C-F bond and other structural features influence the vibrational spectrum. Time-dependent DFT (TD-DFT) can be further used to simulate UV-visible spectra, providing information on electronic transitions.

Table 2: Simulated Vibrational Frequencies for an Analogous Compound (2-Phenylethanol)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| OH Stretch | ~3650 | ~3640 | O-H stretching |

| CH Stretch (Aromatic) | ~3050-3100 | ~3030-3090 | C-H stretching in phenyl ring |

| CH Stretch (Aliphatic) | ~2900-3000 | ~2870-2950 | C-H stretching in ethyl chain |

| Ring Breathing | ~1000 | ~1003 | Phenyl ring vibration |

Note: Data is illustrative based on studies of 2-phenylethanol and may differ for this compound.

Investigation of Intramolecular Interactions and the Stereoelectronic Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine introduces significant stereoelectronic effects due to fluorine's high electronegativity and small size. In this compound, these effects can manifest as intramolecular interactions that dictate conformational preferences.

Computational studies would investigate potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom (O-H···F). Furthermore, the gauche effect, which often favors a gauche conformation when electronegative groups are adjacent, could be a significant factor. In the parent 2-phenylethanol molecule, the primary stabilizing force is the OH/π interaction. A key research question for the fluorinated analogue is how this interaction competes with or is modified by interactions involving the fluorine atom. Analysis of the molecular orbitals, charge distribution, and bond critical points using techniques like Natural Bond Orbital (NBO) analysis would provide a deeper understanding of these subtle but powerful forces.

Computational Enzyme Design and Evolution for Optimized Biocatalytic Pathways towards Fluoroalcohols

Biocatalysis offers an environmentally friendly and highly selective route to synthesizing chiral molecules like this compound. Computational enzyme design aims to create or modify enzymes to efficiently catalyze specific reactions.

The process typically involves:

Selecting a Scaffold: Choosing a known enzyme (e.g., a ketoreductase) that catalyzes a similar reaction.

Active Site Modeling: Using molecular docking simulations to model how a precursor substrate (e.g., 2-fluoroacetophenone) binds within the enzyme's active site.

In Silico Mutagenesis: Employing computational tools like RosettaDesign or MD simulations to identify mutations in the active site that would improve substrate binding, enhance catalytic activity, or control the stereoselectivity of the reduction to produce the desired fluoroalcohol.

Predictive Screening: Using energy calculations and machine learning models to screen thousands of potential enzyme variants, prioritizing the most promising candidates for experimental validation.

This computational approach accelerates the enzyme engineering process, bypassing much of the laborious and costly experimental screening, and holds promise for developing efficient biocatalytic pathways for the production of valuable fluoroalcohols.

Future Research Directions and Translational Perspectives for 2 Fluoro 1 Phenylethanol

Development of Next-Generation Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its biological activity. ddugu.ac.inyork.ac.uk For 2-fluoro-1-phenylethanol, achieving high enantioselectivity is critical. Future research will focus on developing more efficient, selective, and sustainable asymmetric synthetic methods.

Key areas of development include:

Advanced Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. cas.cn Future work will likely involve the design of novel chiral catalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, to promote highly enantioselective fluorination reactions under mild conditions. rsc.orgresearchgate.net Chiral anion phase-transfer catalysis, a strategy that has proven successful for asymmetric fluorination, represents a promising avenue for further exploration. cas.cnepfl.ch

Transition-Metal Catalysis: Homogeneous catalysis using transition metals like iridium, palladium, or nickel offers high efficiency and selectivity. rsc.orgrsc.org Research is directed towards developing novel chiral ligands that can effectively control the stereochemistry during the formation of the C-F bond or the reduction of a corresponding fluorinated ketone. rsc.org These methods could enable the synthesis of this compound with exceptional yields and enantiomeric excess (ee). rsc.org

Flow Chemistry and Process Optimization: Integrating asymmetric catalysis into continuous flow systems can enhance reaction efficiency, safety, and scalability. Future methodologies will aim to translate batch reactions into robust flow processes, allowing for better control over reaction parameters and easier purification, thus making the synthesis of chiral fluoroalcohols more industrially viable.

| Catalytic Strategy | Catalyst Type | Potential Advantages | Research Focus |

| Asymmetric Organocatalysis | Chiral amines, phosphoric acids, (thio)ureas, cinchona alkaloids | Metal-free, lower toxicity, operational simplicity | Design of new catalysts with higher turnover numbers; exploration of chiral anion phase-transfer catalysis. cas.cnepfl.ch |

| Transition-Metal Catalysis | Complexes of Iridium (Ir), Palladium (Pd), Nickel (Ni) with chiral ligands | High efficiency, high enantioselectivity, broad substrate scope | Development of novel, highly effective chiral ligands; catalysis with earth-abundant metals. rsc.orgrsc.org |

| Photoredox Catalysis | Visible-light-mediated catalysts | Mild reaction conditions, unique reaction pathways | Selective C-H bond fluorination on precursor molecules. nih.gov |

Engineering of Advanced Biocatalytic Systems for Sustainable Production

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and sustainable alternative to traditional chemical synthesis. dtu.dktudelft.nl Enzymes operate under mild conditions, are highly selective, and are biodegradable. scispace.comdtu.dk The engineering of advanced biocatalytic systems is a critical frontier for the sustainable production of this compound.

Future research directions in this area include:

Directed Evolution of Enzymes: Directed evolution mimics the process of natural selection in the laboratory to create enzymes with desired properties. youtube.com By introducing random mutations and screening for improved performance, enzymes like reductases or dehydrogenases can be tailored to efficiently synthesize a specific enantiomer of this compound with high activity and stability. nih.gov This technique can also be used to enhance enzyme tolerance to non-natural substrates and reaction conditions. youtube.com

Rational Enzyme Design: With a deeper understanding of enzyme structures and catalytic mechanisms, rational design allows for targeted modifications to an enzyme's active site. This approach can be used to alter substrate specificity or enhance enantioselectivity for the production of chiral fluoroalcohols. nih.gov

| Biocatalytic Approach | Enzyme Class Examples | Key Advantages | Future Research Goal |

| Enantioselective Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) | High stereoselectivity, mild reaction conditions (aqueous media, room temp.) | Engineering enzymes for higher substrate loading and tolerance to organic co-solvents. |

| Directed Evolution | P450 Monooxygenases, Reductases | Tailoring enzymes for novel reactivity, improved stability, and reversed enantioselectivity. youtube.comnih.gov | Creating robust enzymes that can incorporate fluorine into precursors with high precision. the-innovation.org |

| Multi-Enzyme Cascades | Combination of oxidases, dehydrogenases, and/or lyases | Reduced downstream processing, improved atom economy, minimized waste. scispace.com | Developing efficient, well-orchestrated enzymatic pathways for de novo synthesis from simple feedstocks. |

High-Throughput Screening and Rational Design in Derivatization for Targeted Applications

The strategic incorporation of fluorine into molecules is a well-established strategy in drug discovery to enhance properties such as metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govresearchgate.net this compound serves as a versatile scaffold for creating libraries of novel derivatives for various applications.

Future efforts will concentrate on:

Combinatorial Chemistry and High-Throughput Screening (HTS): By systematically modifying the this compound structure (e.g., substitutions on the phenyl ring or esterification of the hydroxyl group), large libraries of derivatives can be synthesized. HTS can then be employed to rapidly evaluate these compounds for specific biological activities, such as antifungal or kinase inhibitory effects, identifying promising lead compounds for further development. rsc.orgnih.gov

Fragment-Based Drug Discovery (FBDD): The this compound moiety can be used as a fragment in FBDD campaigns. Its binding to a biological target can be detected using techniques like ¹⁹F NMR, and the fragment can then be grown or linked with other fragments to create a potent drug candidate.

Rational Design for Physicochemical Properties: The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, and conformational preferences. nih.govresearchgate.net Rational design, guided by medicinal chemistry principles, will be used to create derivatives of this compound where the fluorine atom is strategically placed to optimize pharmacokinetic and pharmacodynamic properties for a specific therapeutic target.

| Derivatization Strategy | Target Application | Key Property Modified by Fluorine |

| Ring Substitution (e.g., with -CF₃, -Cl, -OCH₃) | Pharmaceuticals, Agrochemicals | Lipophilicity, metabolic stability, binding interactions. mdpi.comresearchgate.net |

| Esterification/Etherification of Hydroxyl Group | Prodrugs, Material Science Monomers | Bioavailability, polymer properties. |

| Linking to Pharmacophores (e.g., pyrazole) | Fungicides, Herbicides | Biological activity, target specificity. rsc.orgresearchgate.net |

Synergistic Integration of Computational and Experimental Approaches in Fluoroalcohol Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. nih.gov The synergy between computational and experimental approaches is crucial for accelerating research on this compound and its derivatives.

Key areas for integration include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the conformational preferences of this compound, such as the gauche effect influenced by the fluorine atom. researchgate.net These calculations can also predict spectroscopic properties (e.g., NMR chemical shifts), aiding in structure elucidation, and can model reaction mechanisms to optimize synthetic routes. nih.govnih.gov

Molecular Docking and Dynamics: In drug discovery, computational docking can predict how derivatives of this compound bind to target proteins. nih.gov Molecular dynamics simulations can then be used to understand the stability of the protein-ligand complex and the role of the fluorine atom in binding interactions, including its potential to form non-canonical hydrogen bonds. nih.govacs.org

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on experimental data to predict the biological activity or physicochemical properties of novel, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

| Computational Method | Application in Fluoroalcohol Research | Information Gained |

| Density Functional Theory (DFT) | Reaction mechanism analysis, NMR shift prediction, conformational analysis. researchgate.netnih.gov | Energetic barriers, structural confirmation, stable conformers. |

| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions, solvation effects. nih.gov | Binding stability, role of water networks, free energy of binding. |

| Molecular Docking | Virtual screening of derivative libraries against biological targets. nih.gov | Putative binding modes, initial hit identification. |

| Machine Learning / QSAR | Predicting activity and properties of virtual compounds. | Prioritization of synthetic targets, ADME property prediction. |

Exploration of Novel Biomedical and Material Science Applications for this compound Derivatives

The unique properties conferred by fluorine make fluorinated compounds highly valuable in both biomedical and material science fields. nbinno.com Derivatives of this compound are promising candidates for a range of advanced applications.

Future research will explore:

Biomedical Applications:

PET Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging. mdpi.comresearchgate.net Synthesizing ¹⁸F-labeled this compound derivatives could lead to new radiotracers for diagnosing and monitoring diseases, such as cancer or neurological disorders. nih.gov

Therapeutic Agents: As discussed, derivatives have potential as antifungal agents, enzyme inhibitors, or modulators of receptor activity. rsc.orgnih.govnih.gov The fluoroalcohol moiety can serve as a bioisostere for other functional groups, enhancing metabolic stability and potency. researchgate.net

Material Science Applications:

Fluoropolymers: Fluorinated alcohols can be used as monomers or additives in polymerization reactions to create high-performance fluoropolymers. man.ac.uk These materials are known for their high thermal stability, chemical resistance, and low surface energy, making them suitable for applications in aerospace, electronics, and specialty coatings. nbinno.com

Liquid Crystals: The introduction of fluorine can influence the mesomorphic properties of molecules. Derivatives of this compound could be investigated as components of novel liquid crystal mixtures for display technologies.

Functional Solvents: Fluoroalcohols are known for their unique solvent properties, including their ability to form strong hydrogen bonds and their distinct polarity. dntb.gov.uaresearchgate.net Derivatives could be explored as specialized solvents or as components in fluorous biphasic systems for catalysis and separation.

| Application Area | Specific Use Case | Enabling Property of Fluoroalcohol Moiety |

| Biomedical (Diagnostics) | ¹⁸F-PET Radiotracers | Stable C-F bond allows for incorporation of ¹⁸F isotope. researchgate.net |

| Biomedical (Therapeutics) | Antifungal agents, CNS drugs | Increased metabolic stability, enhanced membrane permeability, specific binding interactions. mdpi.comnih.gov |

| Material Science | High-performance polymers, specialty coatings | Thermal stability, chemical inertness, low surface energy. nbinno.comman.ac.uk |

| Chemical Engineering | Fluorous solvents, phase-transfer catalysts | Unique polarity and hydrogen bonding capabilities. dntb.gov.ua |

常见问题

Basic: What are the reliable synthetic routes for 2-Fluoro-1-phenylethanol, and how do reaction conditions influence enantioselectivity?

The enantioselective synthesis of this compound can be achieved via fluoride ring-opening kinetic resolution of terminal epoxides . For example, styrene oxide reacts with benzoyl fluoride in the presence of a chiral catalyst (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene) to yield (S)-2-Fluoro-1-phenylethanol with high enantiomeric excess (ee). This method requires strict temperature control (25°C) and anhydrous conditions to prevent side reactions . Alternatively, enantioselective reductions using oxazaborolidine catalysts or chiral ruthenium complexes (Noyori-type hydrogenation) can convert precursors like phenacyl chloride derivatives into chiral amino alcohols, which are hydrolyzed to the target compound. The choice of catalyst and solvent (e.g., Et₂O vs. aqueous NH₃) significantly impacts ee (93–98%) and yield .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its conformers?

- NMR Spectroscopy : Proton NMR (¹H-NMR) at 500 MHz resolves splitting patterns caused by fluorine coupling (e.g., 5.050 ppm for fluorinated protons) and identifies intramolecular hydrogen bonding between hydroxyl and amino groups in derivatives .

- Microwave Spectroscopy : Free jet microwave absorption studies reveal conformational diversity. For example, 2-amino-1-phenylethanol exhibits two conformers stabilized by NH···O hydrogen bonds, with side chains adopting anti or gauche configurations .

- Mass Spectrometry : Electron ionization (EI-MS) identifies fragmentation pathways, such as C₂H₄O loss via McLafferty rearrangements or α-hydroxybenzyl ion formation in deuterated analogs .

Advanced: How do intramolecular interactions and steric effects dictate the conformational stability of this compound derivatives?

Conformational equilibria are influenced by intramolecular hydrogen bonding and steric hindrance. For example, 2-amino-1-phenylethanol derivatives favor conformers where the hydroxyl hydrogen bonds with the amino nitrogen, while bulky substituents (e.g., methyl groups in 2-methylamino-1-phenylethanol) shift populations toward gauche configurations to minimize steric clash. Lanthanoid-induced shift (LIS) NMR studies confirm that aryl groups (e.g., p-tolyl) adopt folded conformations to stabilize π-π interactions .

Advanced: How can researchers resolve contradictions in reported enantioselectivity data for synthetic methods?

Discrepancies in ee values (e.g., 93% vs. 98%) often arise from differences in catalyst loading , substrate purity , or reaction scale . For instance, oxazaborolidine-catalyzed reductions are sensitive to trace moisture, which lowers ee. Systematic optimization of parameters (e.g., solvent polarity, temperature) and cross-validation using chiral HPLC or circular dichroism (CD) can reconcile data inconsistencies .

Advanced: What strategies mitigate product toxicity and mass transfer limitations in this compound bioconversion?

In microbial systems (e.g., Saccharomyces cerevisiae), two-phase fermentation with oleic acid as an organic phase extracts this compound, reducing aqueous-phase toxicity. However, high viscosity lowers oxygen transfer rates (kLa), limiting productivity. Co-immobilization of cells with hydrophobic carriers (e.g., polymer resins) or fed-batch strategies with controlled ethanol levels can enhance yields .

Advanced: What isotopic labeling studies elucidate the biosynthetic pathways of this compound analogs?

Feeding [²H₈]-L-phenylalanine to Rosa species revealed incorporation into 2-phenylethanol via phenylpyruvic acid intermediates , confirmed by GC-MS analysis of deuterated β-D-glucopyranoside derivatives. Labeling patterns indicate equilibrium between free alcohols and glycosides, with multiple enzymatic routes contributing to flux .

Methodological: What safety protocols are critical for handling hazardous intermediates in this compound synthesis?

- Styrene oxide (carcinogenic) and benzoyl fluoride (lachrymator) require use in a fume hood with PPE (gloves, goggles).

- Quench reactive intermediates (e.g., acyl fluorides) with cold aqueous NaHCO₃ before disposal.

- Monitor airborne contaminants via NIOSH-approved methods and adhere to EPA HPVIS guidelines for waste management .

Advanced: How can thermodynamic vs. kinetic control be exploited to optimize this compound synthesis?

Kinetic resolution (e.g., fluoride ring-opening of epoxides) favors one enantiomer under non-equilibrium conditions, achieving high ee but requiring precise reaction quenching. In contrast, thermodynamic control (e.g., acid-catalyzed equilibration of diastereomers) may improve yields but necessitates chiral auxiliaries or enzymes to bias equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。